3-Chloro-4-methoxypyridazine
Overview
Description
3-Chloro-4-methoxypyridazine: is a chemical compound belonging to the pyridazine family. It has the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . This compound is of interest due to its potential biological activity and various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxypyridazine can be synthesized through the methoxylation of 3,6-dichloro-4-methoxypyridazine using sodium methoxide. The reaction involves heating a solution of 3,6-dichloro-4-methoxypyridazine in methanol with sodium methoxide under reflux conditions for one hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the methoxylation process mentioned above, which can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: Replacement of the chlorine atom with other substituents under appropriate conditions.
Common Reagents and Conditions:
Sodium Methoxide: Used for methoxylation reactions.
Methanol: Common solvent for reactions involving this compound.
Major Products Formed:
Dimethoxypyridazines: Formed through further methoxylation of this compound.
Scientific Research Applications
3-Chloro-4-methoxypyridazine has gained attention in scientific research due to its potential biological activity. It is used in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological effects and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
3-Chloro-6-methoxypyridazine: Another methoxypyridazine derivative with similar chemical properties.
3,4,5-Trichloropyridazine: A precursor in the synthesis of various methoxypyridazines.
Uniqueness: 3-Chloro-4-methoxypyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.
Biological Activity
3-Chloro-4-methoxypyridazine, a compound with the chemical formula CHClNO, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Weight : 144.56 g/mol
- CAS Number : 1677-81-2
- Molecular Structure : The compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The pyridazine moiety is known for its unique physicochemical properties, such as weak basicity and high dipole moment, which facilitate π-π stacking interactions and hydrogen bonding with biological macromolecules . These interactions can influence several biochemical pathways, particularly in drug-target interactions.
Biological Activity
Research indicates that this compound exhibits the following biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been explored for its inhibitory effects on deubiquitinases, which are critical in regulating protein degradation pathways associated with cancer .
- Anti-inflammatory Effects : The compound's structure allows it to potentially modulate inflammatory responses, although specific mechanisms remain under investigation.
Table 1: Summary of Biological Activities
Case Study: Inhibition of USP28
A significant study focused on the synthesis and evaluation of pyridazine derivatives, including this compound, as inhibitors of Ubiquitin Specific Peptidase 28 (USP28). This enzyme is implicated in various malignancies. The compound exhibited a notable inhibitory concentration (IC) of approximately 1.10 ± 0.02 μmol/L, indicating its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
Compound | Structure | Biological Activity |
---|---|---|
3-Chloro-6-methoxypyridazine | Similar pyridazine framework | Moderate anticancer activity |
3,4,5-Trichloropyridazine | More chlorinated variant | Higher cytotoxicity |
Properties
IUPAC Name |
3-chloro-4-methoxypyridazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-8-5(4)6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZXZTXXGJBEMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308932 | |
Record name | 3-Chloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-81-2 | |
Record name | 3-Chloro-4-methoxypyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1677-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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